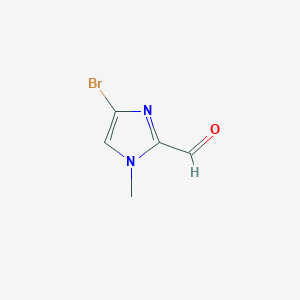

4-溴-1-甲基-1H-咪唑-2-甲醛

描述

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (BMICA) is a molecule with a wide range of applications in the scientific research field. It is a compound of bromine, hydrogen, carbon and nitrogen, and has a molecular weight of 219.07 g/mol. BMICA has been used in a variety of research applications, including as a ligand for metal ions, a substrate for enzymatic reactions, and as a probe for the detection of certain biomolecules.

科学研究应用

生物碱的新型合成

- 2-氨基咪唑生物碱的合成:2-氨基-1H-咪唑-4-甲醛衍生物的新型合成方法涉及叔丁氧羰基胍与 3-溴-1,1-二甲氧基丙烷-2-酮的反应。该方法被证明可用于合成 2-氨基咪唑生物碱,如奥罗丁、海门丁、迪斯帕酰胺和阿格拉定 A (安藤和寺岛,2010)。

衍生物的合成与表征

- 医药化学中的构建模块:5-咪唑-甲醛,包括 4-甲基-1H-咪唑-5-甲醛的衍生物,是医药化学中的构建模块。它们已被用于合成苯并恶唑、苯并噻唑和苯并咪唑衍生物,这些衍生物可能表现出生物活性 (奥尔汗等人,2019)。

化学合成工艺

- 咪唑衍生物的转金属化:已经研究了 4-溴咪唑-5-基锂衍生物的转金属化,导致了咪唑甲醛的合成。该过程涉及不同的转金属化方法,以防止或抑制某些化学反应 (Iddon 等人,1995)。

配位化学

- 银-咪唑甲醛肟配合物:已经对银咪唑甲醛肟配合物的结构和计算分析进行了研究。这项研究提供了对这些配合物的分子内和分子间相互作用以及配位模式的见解,有助于理解配位化学 (Ofori 等人,2016)。

咪唑衍生物的合成

- pH 敏感自旋探针的合成:pH 敏感自旋探针的合成涉及将 4,4-二甲基-4H-咪唑-5-甲醛肟 3-氧化物转化为稳定的硝代氧化物。该化学合成过程有助于开发用于各种应用的高级材料 (Kirilyuk 等人,2003)。

安全和危害

作用机制

Target of Action

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and other proteins . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their interactions with various targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

生化分析

Biochemical Properties

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of imidazole-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of heterocyclic compounds. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and function of the enzymes and proteins involved .

Cellular Effects

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or affect the activity of signaling proteins, leading to changes in cellular responses . These effects can vary depending on the concentration of the compound and the specific cell type being studied.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in cumulative effects on cells, which may include alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for enzymes involved in the synthesis or degradation of imidazole-containing compounds . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential accumulation in certain tissues.

Subcellular Localization

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can localize to specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . The subcellular localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.

属性

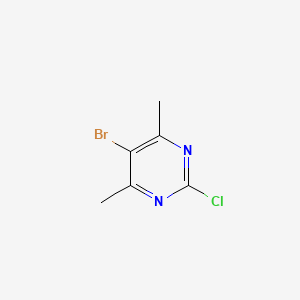

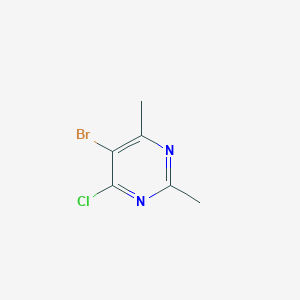

IUPAC Name |

4-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEVNYPMPMIJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-91-3 | |

| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

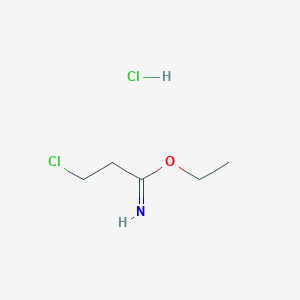

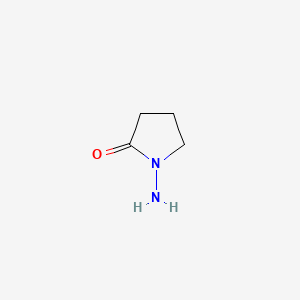

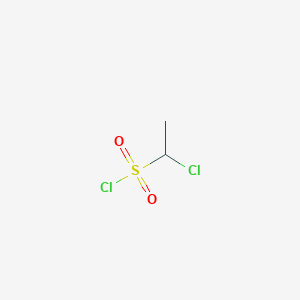

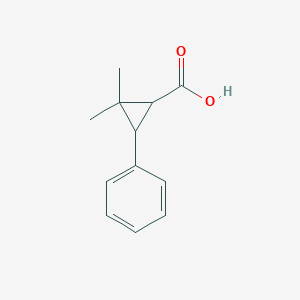

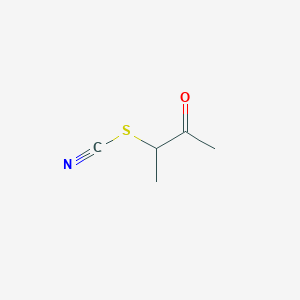

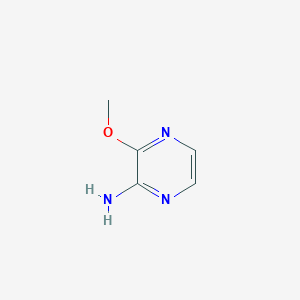

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)